

Application Notes: Sphingosine (d18:1) Alkyne Labeling for Mass Spectrometry-Based Lipidomics

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Compound of Interest

Compound Name: Sphingosine (d18:1) alkyne

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Introduction

Sphingolipids are a critical class of lipids that serve not only as structural components of cellular membranes but also as potent signaling molecules regulating fundamental cellular processes such as proliferation, apoptosis, and migration.[1][2][3] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is crucial for determining cell fate.[4] Dysregulation of this balance is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[5][6] Consequently, the ability to accurately trace and quantify the metabolic flux through these pathways is of paramount importance for researchers, scientists, and drug development professionals.

Traditional methods for studying sphingolipid metabolism often rely on radiolabeling, which poses safety concerns and offers limited resolution of individual lipid species.[3] Modern mass spectrometry (MS)-based lipidomics provides high sensitivity and specificity for detailed lipid profiling.[7][8] The integration of metabolic labeling using "clickable" lipid analogs, such as **Sphingosine (d18:1) alkyne**, represents a powerful strategy to investigate the dynamics of sphingolipid metabolism.[9][10] This approach utilizes an alkyne-tagged sphingosine that is fed to cells and incorporated into downstream sphingolipid species. The alkyne handle allows for the covalent attachment of a reporter tag (e.g., biotin or a fluorescent dye) or an ionization-enhancing tag via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition

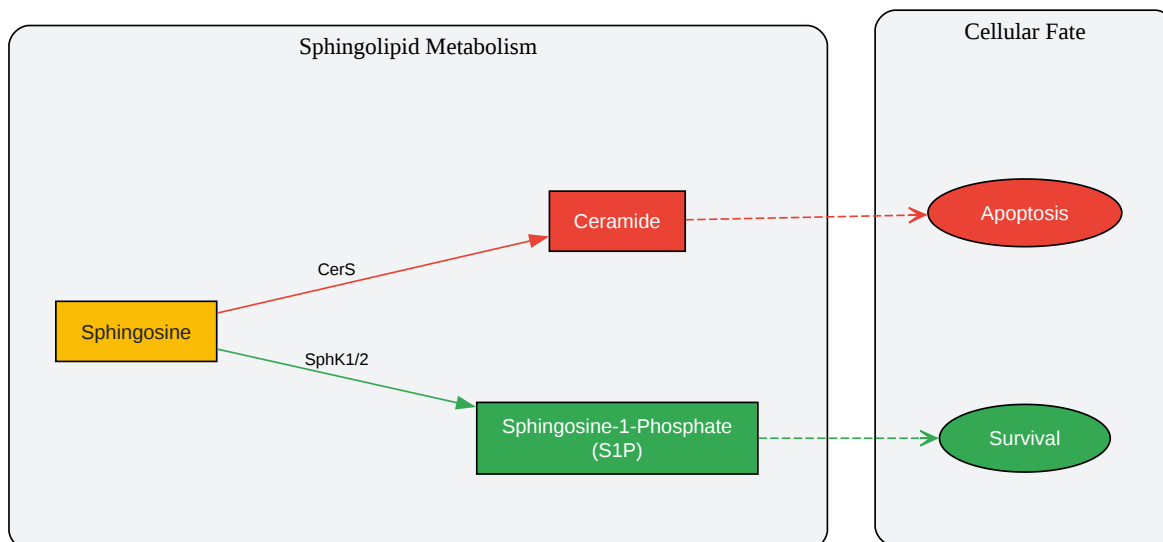
(CuAAC) "click" reaction.[11][12] This enables sensitive detection, robust quantification, and spatiotemporal tracking of newly synthesized sphingolipids by mass spectrometry.[13][14]

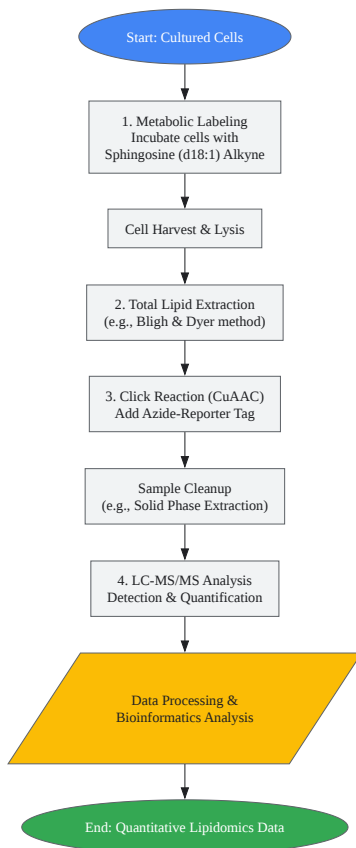
These application notes provide a comprehensive overview and detailed protocols for utilizing **Sphingosine (d18:1) alkyne** labeling to trace sphingolipid metabolism in cultured cells, followed by quantitative analysis using LC-MS/MS.

Key Signaling Pathways & Experimental Principle

The Sphingolipid Rheostat

The central tenet of sphingolipid signaling is the dynamic balance between ceramide, sphingosine, and sphingosine-1-phosphate (S1P). Sphingosine can be acylated by ceramide synthases (CerS) to form ceramide, a key mediator of cell cycle arrest and apoptosis.[15] Conversely, sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce S1P.[16][17] S1P promotes cell survival, proliferation, and migration, often by acting on a family of G protein-coupled receptors (S1PRs) on the cell surface or through intracellular targets.[5][18][19] The relative activities of CerS and SphK thus dictate the balance and influence cellular fate.





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